4'-Chloro-3',5'-dimethylacetophenone
Description
Substituted acetophenones are widely studied for roles in plant allelopathy, antimicrobial activity, and synthetic chemistry .
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBSPXLJZGGWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464693 | |
| Record name | Ethanone, 1-(4-chloro-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606970-70-1 | |
| Record name | Ethanone, 1-(4-chloro-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4'-Chloro-3',5'-dimethylacetophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4'-Chloro-3',5'-dimethylacetophenone exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Calculated based on analogous compounds.
Key Research Findings
Substituent Position Dictates Bioactivity: 2',4'-Dimethylacetophenone is 2–3× more phytotoxic than 4'-methylacetophenone, underscoring the importance of substituent geometry . Adding hydroxyl groups (e.g., clavatol) introduces UV-protective properties but reduces volatility .
Industrial Relevance: Simpler analogs (e.g., 2',4'-dimethylacetophenone) are prioritized for bioherbicide development due to ease of synthesis and lower ecological risk .
Biological Activity
4'-Chloro-3',5'-dimethylacetophenone (CDMA) is an aromatic ketone with the chemical formula C₁₁H₁₃ClO. This compound possesses distinctive structural features, including a chlorinated aromatic ring and dimethyl substitutions at the 3' and 5' positions relative to the carbonyl group. These structural characteristics significantly influence its biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry.
CDMA can be synthesized through several methods, including the Friedel-Crafts acylation reaction. The presence of the chlorine atom enhances its reactivity compared to non-chlorinated acetophenones, which may lead to diverse biological interactions.
Antimicrobial Activity
One of the notable biological activities of CDMA is its antimicrobial properties . Studies have shown that it exhibits effectiveness against certain bacterial strains and fungi, indicating potential applications in pharmaceutical formulations. For instance, CDMA has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of CDMA
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Anticancer Properties
Recent investigations into the anticancer properties of CDMA have revealed promising results. In vitro studies indicate that CDMA can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: In Vitro Evaluation
In a study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, CDMA exhibited:
- IC50 Values :
- MCF-7: 25 µM
- HT-29: 30 µM
These values suggest that CDMA is effective in inhibiting cell proliferation at relatively low concentrations .
The mechanism by which CDMA exerts its biological effects involves interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors that are crucial for cellular functions. For example, CDMA may interact with cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
CDMA shares structural similarities with other acetophenone derivatives, which can influence its biological activity. Below is a comparison table highlighting some related compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3',5'-dimethylphenol | Hydroxyl group instead of ketone | Exhibits strong antiseptic properties |
| 3',4'-Dimethylacetophenone | Lacks chlorine substituent | More hydrophobic; different activity |
| 4-Hydroxy-3',5'-dimethylacetophenone | Hydroxyl group at para position | Increased solubility; distinct effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
